molecular formula C₇₆H₁₀₂O₅₁ B1139655 D-(+)-Cellohexose Eicosaacetate CAS No. 355012-91-8

D-(+)-Cellohexose Eicosaacetate

Cat. No. B1139655
CAS RN: 355012-91-8
M. Wt: 1831.61
InChI Key:
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Description

D-(+)-Cellohexose Eicosaacetate is a specialized compound used in proteomics research . It is a fully acetylated cellohexose, which is part of a polymer homologous series of oligosaccharides isolated from cellulose by acetolysis followed by chromatography . Its molecular formula is C76H102O51, and it has a molecular weight of 1831.61 .

Scientific Research Applications

Proteomics Research

D-(+)-Cellohexose Eicosaacetate is utilized in proteomics research due to its unique molecular structure. As a complex carbohydrate, it can be used to study protein-carbohydrate interactions which are crucial in understanding cell signaling and communication .

Drug Delivery Systems

The compound’s solubility and stability characteristics make it a candidate for designing drug delivery systems . Its ability to encapsulate drugs and protect them from degradation could be pivotal in developing more effective treatments .

Biocompatible Material Research

In the field of materials science, D-(+)-Cellohexose Eicosaacetate may contribute to the development of biocompatible materials . Its carbohydrate nature allows for potential applications in creating non-toxic, biodegradable materials for medical use .

Sweetener Substitute Research

Given its molecular complexity, D-(+)-Cellohexose Eicosaacetate might be researched as a low-calorie sweetener substitute . Its potential to mimic sugar’s sweetness while offering a healthier alternative could be significant in food science .

Anti-Cancer Research

There is potential for D-(+)-Cellohexose Eicosaacetate to be used in anti-cancer research . Its ability to enhance the efficacy of other anti-carcinogens and act as a radiant sensitizer could make it valuable in cancer treatment studies .

Enzyme Functionality Studies

The compound could be important in studying enzyme functionality , particularly those involved in carbohydrate metabolism. Understanding how enzymes interact with such complex sugars can lead to advances in biotechnology .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for D-(+)-Cellohexose Eicosaacetate involves the conversion of D-(+)-glucose to the desired product through a series of chemical reactions.", "Starting Materials": [ "D-(+)-glucose", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Hexane", "Ethyl acetate" ], "Reaction": [ "Step 1: D-(+)-glucose is reacted with acetic anhydride and sodium acetate in methanol to form D-(+)-glucose pentaacetate.", "Step 2: D-(+)-glucose pentaacetate is hydrolyzed with hydrochloric acid to form D-(+)-glucose.", "Step 3: D-(+)-glucose is reacted with sodium hydroxide and eicosanoic acid in hexane to form D-(+)-cellohexose eicosanoate.", "Step 4: D-(+)-cellohexose eicosanoate is hydrolyzed with sodium hydroxide to form D-(+)-cellohexose eicosaacetate.", "Step 5: D-(+)-cellohexose eicosaacetate is purified using ethyl acetate." ] }

CAS RN

355012-91-8

Product Name

D-(+)-Cellohexose Eicosaacetate

Molecular Formula

C₇₆H₁₀₂O₅₁

Molecular Weight

1831.61

synonyms

O-2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-D-glucopyranose

Origin of Product

United States

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